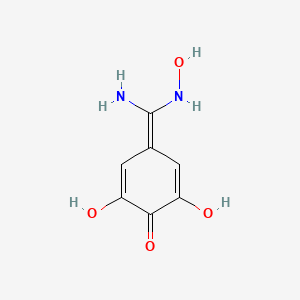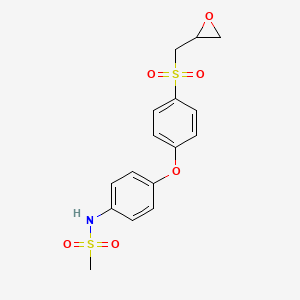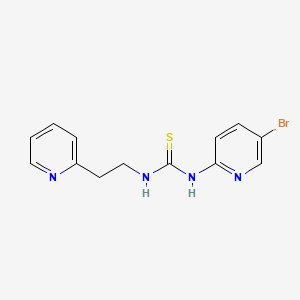
Trovirdine
Overview
Description
Trovirdine, also known as LY 300046 or LY 300082, is a non-nucleoside reverse transcriptase (NNRT) inhibitor of HIV-1 RT . It has been studied in Phase II trials for the treatment of HIV infection .
Molecular Structure Analysis
Trovirdine has a molecular formula of C13H13BrN4S . The InChIKey, a unique identifier for chemical substances, for Trovirdine is HOCFDYZWQYGULA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Trovirdine has a molecular weight of 337.24 . It should be stored at 0-4℃ for short term (days to weeks), or -20℃ for long term (months) .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
Trovirdine, identified as LY300046·HCI, is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). Research has shown its effectiveness in both cell-free HIV-1 polymerase assays and HIV-1-infected MT-4 cell cultures. Trovirdine demonstrates synergistic effects when combined with other RT inhibitors like AZT, ddl, and ddC, showing substantial synergism in various assays. This suggests that trovirdine can be a critical component in combination therapies targeting HIV-1 replication (Zhang, Vrang, Rydergård, Åhgren, & Öberg, 1996).
Development of PETT Compounds
Phenylethylthiazolylthiourea (PETT) derivatives, including trovirdine, have been recognized as a new series of non-nucleoside inhibitors of HIV-1 RT. Trovirdine's discovery has led to the identification of various potent anti-HIV-1 agents. These compounds have demonstrated significant inhibition of both wild-type and mutant strains of HIV-1 in cell culture assays, showcasing their potential in treating AIDS (Cantrell et al., 1996).
Inhibition of Mutant HIV-1 Reverse Transcriptases
Further studies on trovirdine have revealed its efficacy in inhibiting mutant HIV-1 RT variants known for resistance to other non-nucleoside RT inhibitors. This includes mutations like Leu100-->Ile, Glu138-->Arg, Tyr181-->Cys, and Tyr188-->His. The research indicates that trovirdine's inhibition of HIV-1 RT is reversible and template-dependent, providing insights into its mechanism of action against HIV-1 (Zhang, Vrang, Bäckbro, Lind, Sahlberg, Unge, & Oberg, 1995).
Potential Against Multidrug-Resistant HIV-1
Trovirdine analogs, such as HI-346 and HI-445, have been investigated for their effectiveness against multidrug-resistant HIV-1 strains. These compounds have shown better efficacy than trovirdine in inhibiting the replication of drug-sensitive HIV-1 strains and significantly higher potency against multidrug-resistant strains. This highlights trovirdine's potential role in managing drug-resistant HIV-1 variants (Uckun, Mao, Pendergrass, Maher, Zhu, Tuel-ahlgren, & Venkatachalam, 1999)
Mechanism of Action
Target of Action
Trovirdine primarily targets the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a necessary step for the virus to replicate within host cells.
Mode of Action
Trovirdine inhibits the action of HIV-1 RT, thereby preventing the replication of the HIV virus . It does this by binding to the enzyme and blocking its activity, which prevents the conversion of viral RNA into DNA. This inhibition occurs at an IC50 of 7 nM , indicating a potent interaction between Trovirdine and its target.
Biochemical Pathways
The primary biochemical pathway affected by Trovirdine is the replication pathway of the HIV-1 virus. By inhibiting the action of HIV-1 RT, Trovirdine disrupts this pathway, preventing the virus from replicating within host cells . This results in a decrease in viral load and slows the progression of the disease.
Result of Action
The primary molecular effect of Trovirdine’s action is the inhibition of HIV-1 RT, which results in a decrease in viral replication . On a cellular level, this means fewer viruses are produced by infected cells, slowing the spread of the infection within the body.
Safety and Hazards
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFDYZWQYGULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869977 | |
| Record name | N-(5-Bromopyridin-2-yl)-N'-[2-(pyridin-2-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trovirdine | |
CAS RN |
149488-17-5 | |
| Record name | Trovirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149488175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TROVIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE3K6J8614 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



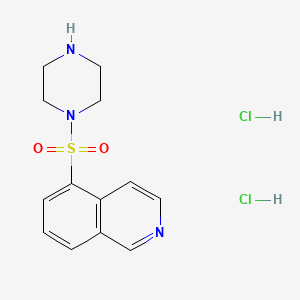
![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
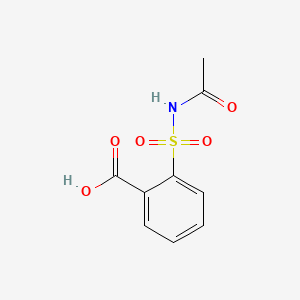
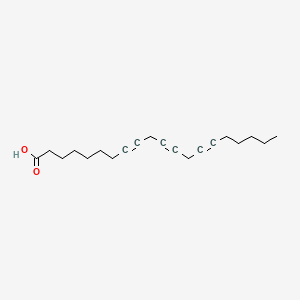

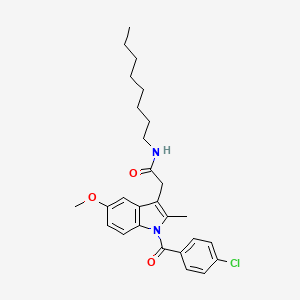
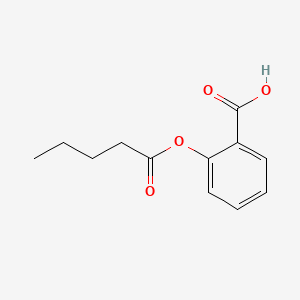
![(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid](/img/structure/B1662394.png)
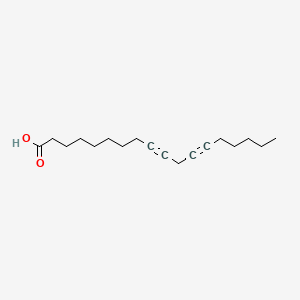
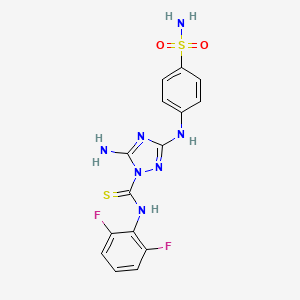
![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
